molecular formula C19H14ClN2NaO5 B12727585 Oxazepam monosodium succinate CAS No. 3693-18-3

Oxazepam monosodium succinate

Cat. No.: B12727585
CAS No.: 3693-18-3
M. Wt: 408.8 g/mol
InChI Key: HLXIPDOKNUEODM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxazepam monosodium succinate involves the acylation of oxazepam with succinic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the succinic anhydride reacting with the hydroxyl group of oxazepam to form the hemisuccinate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions in a controlled environment to ensure high yield and purity. The process includes the use of aprotic polar solvents and acetic anhydride, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxazepam monosodium succinate can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the benzodiazepine ring structure.

    Reduction: Reduction reactions can alter the functional groups attached to the benzodiazepine core.

    Substitution: Nucleophilic substitution reactions can replace specific substituents on the benzodiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazepam monosodium succinate is unique due to its specific chemical structure, which includes a succinate ester moiety. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other benzodiazepines .

Properties

CAS No.

3693-18-3

Molecular Formula

C19H14ClN2NaO5

Molecular Weight

408.8 g/mol

IUPAC Name

sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1

InChI Key

HLXIPDOKNUEODM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+]

Related CAS

4700-56-5 (Parent)

Origin of Product

United States

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